7-[(E)-(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
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Overview
Description
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a hydroxy group attached to a cyclohepta[c]furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE typically involves multiple steps, starting with the preparation of the cyclohepta[c]furan core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the bromophenyl and ethoxyphenyl groups is achieved through diazotization and subsequent coupling reactions under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification methods. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidant compound.
Uniqueness
7-[2-(4-BROMOPHENYL)-1-DIAZENYL]-6-(4-ETHOXYPHENYL)-8-HYDROXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its combination of functional groups and the cyclohepta[c]furan core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21BrN2O4 |
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Molecular Weight |
493.3 g/mol |
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
InChI |
InChI=1S/C25H21BrN2O4/c1-4-31-19-11-5-16(6-12-19)20-13-21(29)22-14(2)32-15(3)23(22)25(30)24(20)28-27-18-9-7-17(26)8-10-18/h5-13,30H,4H2,1-3H3 |
InChI Key |
BDZLPNUJGBIFPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(OC(=C3C(=C2N=NC4=CC=C(C=C4)Br)O)C)C |
Origin of Product |
United States |
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